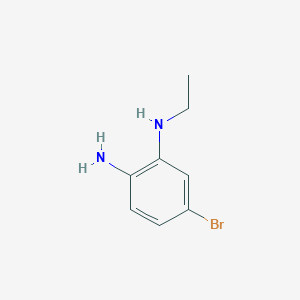

5-bromo-N1-ethylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

4-bromo-2-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIZLNPSALVZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162695-95-5 | |

| Record name | 5-bromo-1-N-ethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-N1-ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N1-ethylbenzene-1,2-diamine (CAS No: 1162695-95-5), a substituted aromatic diamine with significant potential in synthetic chemistry and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from authoritative sources on closely related analogues and fundamental chemical principles to offer a robust guide for its synthesis, characterization, and potential applications. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science.

Core Compound Identification and Properties

This compound is a bifunctional molecule featuring a brominated phenyl ring and two amine groups, one of which is ethylated. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Compound Identifiers and Physicochemical Properties

| Identifier | Value | Source(s) |

| CAS Number | 1162695-95-5 | [1][2][3] |

| IUPAC Name | 4-bromo-N1-ethylbenzene-1,2-diamine | [3][4] |

| Synonyms | This compound | [3] |

| Molecular Formula | C₈H₁₁BrN₂ | [1][2][3][4] |

| Molecular Weight | 215.09 g/mol | [1][2][3][4] |

| Chemical Structure |  | Inferred from IUPAC Name |

| Predicted XLogP3 | 2.3 | [3] |

| Storage | Store in a dry, sealed place at room temperature. | [2] |

Note: The IUPAC name clarifies the substitution pattern on the benzene ring. Following standard nomenclature rules, the amine groups are at positions 1 and 2, and the bromine atom is at position 4. The ethyl group is on the nitrogen at position 1.[5][6][7][8][9]

Synthesis and Purification

Step 1: Synthesis of the Precursor, 4-bromo-o-phenylenediamine.

The initial step is the selective bromination of o-phenylenediamine. Direct bromination can be challenging and lead to multiple byproducts. A more controlled approach involves the protection of the amine groups by acetylation, followed by bromination and subsequent deprotection. A patented method provides a safe and environmentally friendly route using sodium bromide and hydrogen peroxide as the brominating agent.[10]

Experimental Protocol: Synthesis of 4-bromo-o-phenylenediamine [10]

-

Acetylation: o-Phenylenediamine is reacted with acetic anhydride in glacial acetic acid to form the diacetylated intermediate.

-

Bromination: The diacetylated compound is then brominated using sodium bromide and hydrogen peroxide. This method avoids the use of hazardous liquid bromine.

-

Hydrolysis: The resulting 4-bromo-diacetyl-o-phenylenediamine is hydrolyzed using an aqueous solution of sodium hydroxide in methanol to yield 4-bromo-o-phenylenediamine.

Step 2: Reductive Amination to Yield this compound.

The final step involves the selective N-ethylation of 4-bromo-o-phenylenediamine. Reductive amination is a highly effective method for this transformation, offering good control and avoiding over-alkylation, which can be an issue with direct alkylation methods.[11][12] This reaction proceeds via the formation of an imine intermediate with acetaldehyde, which is then reduced in situ.

Experimental Protocol: Reductive Amination [11][12]

-

Reaction Setup: 4-bromo-o-phenylenediamine is dissolved in a suitable solvent such as methanol or 1,2-dichloroethane.

-

Imine Formation: Acetaldehyde is added to the solution to form the corresponding imine. The reaction is typically carried out under neutral or weakly acidic conditions.

-

Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to the desired secondary amine.[11][12][13][14]

-

Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its three key functional groups: the two amine groups and the bromine atom on the aromatic ring.

-

Amine Group Reactivity: The presence of two amine groups, one primary and one secondary, allows for a range of reactions. The primary amine can undergo further alkylation or acylation. The ortho-diamine arrangement is a precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, through condensation with aldehydes or carboxylic acids. These heterocyclic scaffolds are of significant interest in medicinal chemistry.

-

Aromatic Bromine Reactivity: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at this position, further diversifying the molecular structure for applications in drug discovery and materials science.

-

Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of quinone-diimines and other colored products.[15][16][17][18] Therefore, reactions involving this compound should be carried out under an inert atmosphere to prevent degradation.

Caption: Key reactive sites and potential transformations of the title compound.

Potential Applications in Research and Drug Development

Substituted phenylenediamines are a class of compounds with diverse applications. While specific applications for this compound are not yet documented, its structural features suggest several promising areas of investigation:

-

Medicinal Chemistry: As versatile intermediates, substituted phenylenediamines are integral to the synthesis of a wide range of biologically active molecules. The ortho-diamine moiety is a key component in the synthesis of benzimidazoles, a privileged scaffold in drug discovery with applications as kinase inhibitors, antivirals, and anticancer agents. The bromo- and ethyl-substituents offer opportunities for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

-

Materials Science: The ability of the diamine to form complexes with metal ions and the potential for the bromo-substituent to undergo polymerization reactions make this compound a candidate for the development of novel polymers and metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, and electronics.

-

Antioxidants: Substituted p-phenylenediamines are widely used as antioxidants in the rubber industry.[15][16][17][18][19] The structural similarity of the title compound suggests that it and its derivatives could be explored for antioxidant properties in various applications.

Spectroscopic Characterization (Predicted)

Although specific spectroscopic data for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[20][21]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons will appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm). The coupling patterns will be indicative of the 1,2,4-trisubstitution pattern. - The ethyl group will show a characteristic quartet (CH₂) and triplet (CH₃). - The NH and NH₂ protons will appear as broad singlets, and their chemical shifts will be solvent-dependent. |

| ¹³C NMR | - Six distinct signals are expected in the aromatic region, with the carbon attached to the bromine atom being downfield. - Two signals corresponding to the ethyl group carbons will be present in the aliphatic region. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) is expected at m/z 215 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). - Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages. |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary and secondary amines will be observed in the region of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic groups will be present. - C=C stretching vibrations for the aromatic ring will appear around 1500-1600 cm⁻¹. |

Conclusion

This compound is a valuable, yet under-explored, chemical entity with significant potential as a building block in both pharmaceutical and materials science research. This technical guide has provided a comprehensive, albeit partially predictive, overview of its identification, synthesis, reactivity, and potential applications. By leveraging established chemical principles and data from related compounds, researchers can confidently incorporate this molecule into their synthetic strategies. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this promising compound.

References

- Synthesis method for 4-bromo-o-phenylenediamine.

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. ACS Publications. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

Nomenclature of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. National Institutes of Health. [Link]

-

Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. PubMed. [Link]

-

Naming Benzene Ring Derivatives - Aromatic Compounds. YouTube. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Reaction with o‐phenylenediamine. ResearchGate. [Link]

-

Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. MDPI. [Link]

- Nomenclature of Benzene Deriv

-

Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. ResearchGate. [Link]

- Intermediate IUPAC Nomenclature VII. University of California, Davis.

-

Positive relationship-intensity of response to p-phenylenediamine on patch testing and cross-reactions with related allergens. PubMed. [Link]

-

Amine Preparation 4 - Reductive Amination. YouTube. [Link]

-

Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. PubMed. [Link]

-

IUPAC Nomenclature of Substituted Benzenes. YouTube. [Link]

-

A 10-Year Review of p-Phenylenediamine Allergy and Related para-Amino Compounds at the Ottawa Patch Test Clinic. ResearchGate. [Link]

-

Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products. ResearchGate. [Link]

-

New avenues for ligand-mediated processes – expanding metal reactivity by the use of redox-active catechol, o-aminophenol and o-phenylenediamine ligands. Chemical Society Reviews (RSC Publishing). [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

- Method for preparing 4-bromo-1,2-xylene.

-

Reductive amination. Wikipedia. [Link]

-

This compound, 95%. Chembeez. [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. CAS 1162695-95-5 | this compound - Synblock [synblock.com]

- 3. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 4. 4-Bromo-1-n-ethylbenzene-1,2-diamine 95.00% | CAS: 334829-62-8 | AChemBlock [achemblock.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. youtube.com [youtube.com]

- 10. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents

Foreword: Navigating the Data Gap for 4-bromo-N1-ethylbenzene-1,2-diamine

For researchers and professionals in drug development, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a viable chemical entity. 4-bromo-N1-ethylbenzene-1,2-diamine, a substituted aromatic diamine, presents itself as a molecule of interest for synthetic organic chemistry and pharmaceutical research.[1][2] However, a thorough review of publicly available scientific literature reveals a significant gap: specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported.[1][2]

This guide, therefore, is structured not as a static repository of pre-existing data, but as a comprehensive, actionable framework for the research scientist. It provides the foundational knowledge, predictive insights, and rigorous experimental protocols necessary to determine the solubility of 4-bromo-N1-ethylbenzene-1,2-diamine. By synthesizing theoretical principles with practical, field-proven methodologies, this document empowers researchers to generate the critical data required for reaction optimization, purification, and formulation development.[1]

Physicochemical Profile and Predictive Solubility Analysis

Before embarking on experimental determination, a predictive analysis based on the molecular structure of 4-bromo-N1-ethylbenzene-1,2-diamine can guide solvent selection and experimental design.

Table 1: Core Physicochemical Properties of 4-bromo-N1-ethylbenzene-1,2-diamine

| Property | Value | Source |

| CAS Number | 334829-62-8 | [1][2] |

| Molecular Formula | C₈H₁₁BrN₂ | [1][2][3] |

| Molecular Weight | 215.09 g/mol | [1][2][3] |

| Appearance | Typically a solid powder | [2] |

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The structure of 4-bromo-N1-ethylbenzene-1,2-diamine possesses several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

-

Amine Groups (-NH₂ and -NH-ethyl): The primary and secondary amine groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups will significantly influence solubility in polar solvents. The basic nature of these amines also suggests that their protonation in acidic media would dramatically increase aqueous solubility, though our focus here is on organic solvents.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the molecule's polarity.

-

Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule.

The presence of both polar (amines, bromine) and nonpolar (aromatic ring, ethyl group) regions suggests that 4-bromo-N1-ethylbenzene-1,2-diamine will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very nonpolar solvents like hexanes but may also have limited solubility in highly polar protic solvents like water due to the hydrophobic backbone.

A valuable insight can be drawn from the related compound, 4-bromobenzene-1,2-diamine (CAS 1575-37-7).[5][6] This compound, lacking the N-ethyl group, is reported to be soluble in chloroform and dimethylformamide (DMF).[2][6] This strongly suggests that polar aprotic and chlorinated solvents are excellent starting points for solubility testing of our target compound.

Caption: Predicted solubility based on molecular structure.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1] The following protocol is a self-validating system designed for accuracy and reproducibility, grounded in principles outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical testing.[7]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for obtaining reproducible data.

-

Use of Excess Solute: To ensure the solution is truly saturated, an excess of the solid compound must be present. This creates a state of equilibrium where the rate of dissolution equals the rate of precipitation.[1]

-

Equilibration Time: Reaching equilibrium is not instantaneous. Agitating the mixture for a sufficient duration (typically 24-72 hours) is necessary. Taking measurements at multiple time points (e.g., 24, 48, and 72 hours) validates that equilibrium has been achieved when the concentration no longer changes significantly.[1]

-

Phase Separation: It is crucial to analyze only the dissolved solute. Centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) ensures that no undissolved solid particles are present in the sample taken for analysis.

-

Analytical Quantification: A validated, sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is required to accurately measure the concentration of the dissolved compound. This necessitates the prior creation of a reliable calibration curve.

Step-by-Step Methodology

-

Preparation of Calibration Curve: a. Prepare a stock solution of 4-bromo-N1-ethylbenzene-1,2-diamine of a known high concentration in a suitable solvent (e.g., acetonitrile or methanol). b. Perform a serial dilution to create a series of at least five standard solutions of known concentrations. c. Analyze each standard using the chosen analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve. Ensure the R² value is >0.99.

-

Preparation of Saturated Solution: a. To a series of glass vials, add an excess amount of 4-bromo-N1-ethylbenzene-1,2-diamine (e.g., 10-20 mg). The presence of undissolved solid should be clearly visible. b. Add a precise, known volume (e.g., 2.0 mL) of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for 72 hours, taking samples at 24 and 48 hours to confirm equilibrium.

-

Sample Collection and Preparation: a. After the agitation period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully withdraw a small aliquot of the supernatant using a glass pipette. d. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. e. Dilute the filtered sample with a suitable solvent if necessary to bring the concentration within the linear range of the calibration curve.

-

Analysis and Calculation: a. Analyze the prepared sample using the validated analytical method. b. Determine the concentration of the diluted sample using the calibration curve. c. Calculate the original concentration in the saturated solution, accounting for any dilutions made. d. Express the solubility in appropriate units, such as mg/mL and mol/L. e. Repeat the entire experiment at least in triplicate for each solvent to ensure statistical validity.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

All experimentally determined quantitative data should be summarized in a structured table to allow for easy comparison and interpretation.

Table 2: Template for Experimental Solubility Data of 4-bromo-N1-ethylbenzene-1,2-diamine at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Qualitative Observation |

| e.g., Hexane | 0.1 | e.g., Insoluble | ||

| e.g., Toluene | 2.4 | |||

| e.g., Chloroform | 4.1 | e.g., Soluble | ||

| e.g., Acetone | 5.1 | |||

| e.g., Ethanol | 5.2 | |||

| e.g., Dimethylformamide | 6.4 | e.g., Freely Soluble | ||

| e.g., Methanol | 6.6 | |||

| e.g., Dimethyl Sulfoxide | 7.2 |

SD: Standard Deviation from triplicate experiments.

Interpreting the results from this table will provide a clear picture of the compound's behavior. A high solubility in solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) would confirm the significant role of the polar amine groups. Good solubility in chloroform would align with the data from its structural analog. Conversely, low solubility in hexane and toluene would highlight the dominance of the polar functionalities over the nonpolar backbone in these environments. This empirical data is invaluable for selecting appropriate solvent systems for chemical reactions, enabling efficient chromatographic purification, or designing stable formulations for drug delivery applications.

References

-

PubChem. 4-Bromobenzene-1,2-diamine. National Center for Biotechnology Information. Available from: [Link]

- Mobley, D. L., & Klimovich, P. V. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

LibreTexts. Solubility of Organic Compounds. Available from: [Link]

-

European Commission. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

ResearchGate. dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic bromination. Available from: [Link]

-

ResearchGate. Influence of substituents on the acceptor properties of the amino groups in the diaminobenzene analogues. Available from: [Link]

-

IUCLID. E.4.10. [4.9] Solubility in organic solvents / fat solubility. Available from: [Link]

-

National Center for Biotechnology Information. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]

-

Odinity. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

NIH. oecd guideline for the testing of chemicals. Available from: [Link]

-

Koyon. What are the effects of solvent on the reaction between acids and diamine?. Available from: [Link]

-

ResearchGate. Solubility and Thermodynamic Modeling of Carcinogenic Nitrosamines in Aqueous Amine Solvents for CO 2 Capture. Available from: [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

ScholarWorks. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Depend. Available from: [Link]

-

ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Available from: [Link]

-

PubMed. The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles. Available from: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. Available from: [Link]

-

NIH. oecd guideline for the testing of chemicals. Available from: [Link]

-

ChemRxiv. Substituent Effects of Amines on Genipin Dye Formation – Insights into Dye Origins. Available from: [Link]

-

National Center for Biotechnology Information. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-1-n-ethylbenzene-1,2-diamine 95.00% | CAS: 334829-62-8 | AChemBlock [achemblock.com]

- 4. chem.ws [chem.ws]

- 5. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1,2-phenylenediamine | 1575-37-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. filab.fr [filab.fr]

Methodological & Application

Application Notes: 5-Bromo-N1-ethylbenzene-1,2-diamine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Importance of Substituted o-Phenylenediamines

In the landscape of medicinal chemistry, the o-phenylenediamine (OPD) scaffold is a cornerstone for the synthesis of a multitude of heterocyclic compounds with profound biological activities. The strategic introduction of substituents onto the OPD core allows for the fine-tuning of physicochemical properties, target affinity, and metabolic stability of the resulting molecules. 5-Bromo-N1-ethylbenzene-1,2-diamine, a key substituted OPD, offers a unique combination of functionalities: a nucleophilic diamine for heterocycle formation, a bromine atom as a versatile handle for cross-coupling reactions, and an ethyl group to modulate lipophilicity and steric interactions. This application note provides a comprehensive guide to the synthesis and utilization of this valuable building block in drug discovery workflows.

It is important to note that while the user requested information on "this compound," the scientifically documented and commercially available isomer is 4-bromo-N1-ethylbenzene-1,2-diamine . This guide will therefore focus on the synthesis and applications of this well-characterized isomer.

Physicochemical Properties and Handling

A summary of the key properties of 4-bromo-N1-ethylbenzene-1,2-diamine is presented below.

| Property | Value |

| CAS Number | 334829-62-8[1] |

| Molecular Formula | C₈H₁₁BrN₂[1] |

| Molecular Weight | 215.09 g/mol [1] |

| Appearance | Powder |

| Purity | Typically ≥95%[1] |

| Storage | Store at 4°C, protected from light |

Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine: A Proposed Protocol

Step 1: N-Ethylation of 4-Bromo-2-nitroaniline

This step introduces the ethyl group onto one of the amino functionalities. The nitro group's electron-withdrawing nature facilitates the alkylation of the adjacent amino group.

Reaction Scheme:

N-Ethylation of 4-Bromo-2-nitroaniline

Materials and Equipment:

-

4-Bromo-2-nitroaniline (1.0 eq)

-

Ethyl iodide (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Round-bottom flask with condenser

-

Magnetic stirrer with heating mantle

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Protocol:

-

In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-bromo-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

-

To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-bromo-N-ethyl-2-nitroaniline by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amine, yielding the target diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Reduction of 4-Bromo-N-ethyl-2-nitroaniline

Materials and Equipment:

-

4-Bromo-N-ethyl-2-nitroaniline (1.0 eq)

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Filtration apparatus (e.g., Celite pad)

Protocol:

-

Dissolve 4-bromo-N-ethyl-2-nitroaniline (1.0 eq) in ethanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature.

-

Monitor the reaction until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 4-bromo-N1-ethylbenzene-1,2-diamine, which can be used in the next step, often without further purification.

Application in Heterocyclic Synthesis: The Benzimidazole Scaffold

4-Bromo-N1-ethylbenzene-1,2-diamine is an excellent precursor for the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[2]

Protocol: Microwave-Assisted Synthesis of a 6-Bromo-1-ethyl-2-substituted-1H-benzo[d]imidazole

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating.[3][4][5][6]

Reaction Scheme:

Microwave-Assisted Benzimidazole Synthesis

Materials and Equipment:

-

4-Bromo-N1-ethylbenzene-1,2-diamine (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant

-

Acetonitrile

-

Microwave-safe reaction vessel

-

Microwave reactor

Protocol:

-

In a microwave-safe vessel, prepare a solution of 4-bromo-N1-ethylbenzene-1,2-diamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of acetonitrile.[3]

-

Add DDQ (as specified in the chosen literature method, e.g., 0.6 eq) to the vessel.[3]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes), monitoring the reaction by TLC.[7]

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.[3]

-

Filter the solid, wash with water, and purify by recrystallization (e.g., from an ethanol/water mixture) to obtain the desired 6-bromo-1-ethyl-2-aryl-1H-benzo[d]imidazole.[3][5]

Further Functionalization: The Power of the Bromo Substituent

The bromine atom on the benzimidazole core is not merely a placeholder; it is a versatile functional group that enables further molecular diversification through various cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[8][9][10]

Illustrative Protocol: Suzuki-Miyaura Coupling of a 6-Bromo-benzimidazole Derivative

Reaction Scheme:

General Suzuki-Miyaura Coupling Protocol

Materials and Equipment:

-

6-Bromo-1-ethyl-2-aryl-1H-benzo[d]imidazole (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (if required)

-

Base (e.g., KF, K₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., dioxane/water mixture)

-

Schlenk tube or similar reaction vessel for inert atmosphere reactions

Protocol:

-

To an oven-dried Schlenk tube, add the 6-bromo-benzimidazole derivative (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) multiple times.

-

Add the degassed solvent system (e.g., dioxane/water) via syringe.[8]

-

Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and quench with water.[8]

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Conclusion

4-Bromo-N1-ethylbenzene-1,2-diamine is a highly valuable and versatile building block for medicinal chemistry. Its strategic combination of a reactive diamine moiety, a modifiable bromo group, and a lipophilic ethyl substituent provides a powerful platform for the synthesis of diverse and complex molecular architectures. The protocols outlined in this application note, adapted from established and reliable synthetic methodologies, offer a practical guide for researchers and drug development professionals to effectively utilize this key intermediate in the discovery of novel therapeutic agents.

References

- Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.

-

ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Retrieved from [Link]

-

Taylor & Francis Online. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Retrieved from [Link]

-

Journal of Chemical Reviews. (2022). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Retrieved from [Link]

-

ResearchGate. (2009). 2-Bromo-4-nitroaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

ResearchGate. (2025). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Retrieved from [Link]

-

Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

-

ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-4-nitroaniline. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved from [Link]

-

Taylor & Francis Online. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Retrieved from [Link]

-

RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

Application Notes & Protocols: 5-bromo-N1-ethylbenzene-1,2-diamine as a Strategic Precursor in Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-bromo-N1-ethylbenzene-1,2-diamine, a versatile and strategically important building block for the synthesis of diverse heterocyclic compounds. We detail its physicochemical properties, safety considerations, and its application in the synthesis of high-value scaffolds such as benzimidazoles and quinoxalines. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and the strategic value of the substituent pattern. The N-ethyl group modulates solubility and reactivity, while the bromo-substituent serves as a crucial handle for post-synthetic modification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound is a substituted o-phenylenediamine (OPD) that offers a unique combination of reactive sites. The core utility of OPDs lies in their ability to undergo condensation reactions with a variety of dielectrophilic partners to form fused heterocyclic systems. This specific diamine is distinguished by two key features:

-

The N-ethyl Group: This alkyl substituent enhances the nucleophilicity of the secondary amine it is attached to, which can influence the regioselectivity of cyclization reactions with unsymmetrical electrophiles. Furthermore, it imparts distinct solubility characteristics to both the precursor and the final products compared to its unsubstituted counterpart.

-

The Bromo-Substituent: Positioned on the benzene ring, the bromine atom is a highly versatile functional group. While it influences the electronic properties of the aromatic system, its primary strategic value lies in its utility as a synthetic handle for post-cyclization diversification. Through modern cross-coupling methodologies, this site can be transformed to introduce a wide array of molecular fragments, making it invaluable for library synthesis in drug discovery programs.[1]

The heterocyclic scaffolds derived from this precursor, such as benzimidazoles and quinoxalines, are privileged structures in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[2][3][4][5] This guide provides robust protocols for accessing these core structures and outlines the subsequent diversification strategies.

Compound Profile and Safety Precautions

A thorough understanding of the starting material's properties and handling requirements is critical for successful and safe experimentation.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 4-Bromo-N1-ethylbenzene-1,2-diamine | [6] |

| CAS Number | 1162695-95-5 | [6] |

| Molecular Formula | C₈H₁₁BrN₂ | [6] |

| Molecular Weight | 215.09 g/mol | [6] |

| Appearance | Typically a powder or solid | [7] |

| Storage | Store at 2-8°C, sealed in a dry environment | [8][9] |

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structure necessitates cautious handling based on data from analogous compounds like other substituted o-phenylenediamines.[10][11]

-

Hazard Profile: Aromatic amines are often toxic and can be skin/eye irritants. o-Phenylenediamine itself is classified as toxic if swallowed, harmful in contact with skin, and is a suspected mutagen and carcinogen.[11] Halogenated aromatic compounds also require careful handling.

-

Required Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes.[10] In case of accidental contact, flush the affected area with copious amounts of water. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Core Synthetic Pathways and Rationale

The synthetic utility of this compound is rooted in the nucleophilicity of its two adjacent amine groups, which readily react with compounds containing two electrophilic centers to form stable five- or six-membered heterocyclic rings.

Application Protocol 1: Synthesis of 6-Bromo-1-ethyl-2-aryl-1H-benzimidazoles

The synthesis of benzimidazoles via the Phillips condensation of an o-phenylenediamine and an aldehyde is a cornerstone of heterocyclic chemistry. The reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole core.

Rationale and Mechanistic Insight

The choice of an alcohol like ethanol as a solvent is ideal as it readily dissolves the reactants and is easy to remove post-reaction. A catalytic amount of an acid or an ammonium salt like NH₄Cl facilitates the reaction by activating the aldehyde carbonyl for nucleophilic attack and promoting the dehydration steps. The final oxidation step is often accomplished simply by exposure to atmospheric oxygen during the reaction or workup, making this a highly practical and efficient method.

Detailed Experimental Protocol

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 215 mg).

-

Reagent Addition: Add ethanol (15 mL), followed by the desired aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg). Finally, add ammonium chloride (NH₄Cl, 0.30 mmol, 16 mg) as a catalyst.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane, 1:2 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold water. A precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL). The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole derivative.

Application Protocol 2: Synthesis of 6-Bromo-1-ethyl-2,3-diphenylquinoxaline

Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] This reaction is typically high-yielding and proceeds under mild conditions, making it a preferred method for accessing this important heterocyclic scaffold.

Rationale and Mechanistic Insight

This synthesis is a double condensation reaction that forms two imine bonds, leading directly to the stable, aromatic quinoxaline ring system without requiring an oxidative step. The use of a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA), is often employed to accelerate the condensation and dehydration steps.[13] The increased nucleophilicity of the N-ethyl substituted amine may lead to faster reaction rates compared to unsubstituted diamines.[13]

Detailed Experimental Protocol

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 215 mg) and benzil (1.0 mmol, 210 mg) in ethanol (15 mL) with magnetic stirring.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 5 mol%, ~9.5 mg).

-

Reaction Execution: Stir the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate out of the solution. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

-

Work-up and Isolation: Upon completion, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst. The product is often of high purity, but can be further purified by recrystallization if necessary.[13]

Post-Synthetic Modification: A Gateway to Chemical Diversity

The true power of using a bromo-substituted precursor is realized in post-synthetic modifications. The bromine atom on the benzimidazole or quinoxaline core is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries from a common intermediate. This is a critical strategy in modern drug discovery for efficiently exploring chemical space and optimizing lead compounds.

Sources

- 1. 5-Bromo-N1-isopropylbenzene-1,2-diamine [myskinrecipes.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. 941696-22-6|5-Bromo-N1,3-dimethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-N1-ethylbenzene-1,2-diamine

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions using 5-bromo-N1-ethylbenzene-1,2-diamine as a key building block. The protocols and insights presented herein are synthesized from established principles of organometallic chemistry and best practices in synthetic methodology.

Introduction: The Strategic Importance of Arylated o-Phenylenediamines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide.[3] The products of these reactions, particularly biaryl and substituted aromatic structures, are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This compound is a valuable synthetic intermediate. The ortho-diamine functionality is a precursor to benzimidazoles, a privileged scaffold in medicinal chemistry. The strategic placement of the bromine atom allows for late-stage diversification via cross-coupling, enabling the synthesis of diverse compound libraries for drug discovery. The N-ethyl group can modulate the physicochemical properties of the final molecules, such as solubility and metabolic stability. This guide will provide a comprehensive protocol for the successful Suzuki coupling of this versatile substrate.

The Catalytic Cycle and Mechanistic Considerations

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][4][5]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][4] The reactivity order for halides is generally I > Br > Cl.[2][4]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][6]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][4]

Substrate-Specific Considerations:

The presence of the ortho-diamine in this compound introduces a potential challenge. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition. The use of bulky phosphine ligands can mitigate this by sterically shielding the palladium. Furthermore, the electron-donating nature of the amino and ethylamino groups increases the electron density of the aromatic ring, which can slow down the rate-determining oxidative addition step. Therefore, a highly active catalyst system is generally required.

Detailed Experimental Protocol

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials and Reagents:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a suitable ligand) (1-5 mol%)

-

Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Reaction Setup Workflow:

Step-by-Step Procedure:

-

Reagent Preparation: To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst/ligand system (e.g., PdCl₂(dppf), 0.03 eq.).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Component Selection and Optimization

The success of the Suzuki coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

| Component | Options | Rationale and Considerations for this compound |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that require an external ligand and form the active Pd(0) species in situ. |

| Ligand | PPh₃, Buchwald-type ligands (SPhos, XPhos), dppf, N-heterocyclic carbenes (NHCs) | For electron-rich aryl bromides like the target substrate, electron-rich and bulky ligands are often superior.[7] Buchwald-type phosphine ligands (e.g., SPhos) are excellent choices as they promote both oxidative addition and reductive elimination.[8][9] Dppf is also a robust and versatile ligand. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, organic bases (e.g., Et₃N) | An inorganic base is required to activate the boronic acid for transmetalation.[6] K₂CO₃ is a common and cost-effective choice. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary. The choice of base can also influence the reaction rate and side product formation. |

| Solvent | Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile, Water mixtures | A polar aprotic solvent is typically used.[1] A mixture of an organic solvent with water often accelerates the reaction, as it can help to dissolve the inorganic base and facilitate the transmetalation step.[2] Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems.- Increase the reaction temperature. |

| Protodeboronation of Boronic Acid | - Presence of water and a strong base- Prolonged reaction time at high temperature | - Use a milder base or anhydrous conditions if possible.- Monitor the reaction closely and stop it once the starting material is consumed. |

| Homocoupling of Boronic Acid | - Presence of oxygen, which can reoxidize Pd(0) to Pd(II) | - Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.[7] |

| Dehalogenation of Starting Material | - Certain catalyst/ligand combinations- Presence of impurities | - Screen different ligands. Sometimes less electron-rich ligands can suppress this side reaction.- Ensure the purity of all reagents. |

Applications and Downstream Chemistry

The arylated N-ethyl-1,2-diaminobenzene products from this Suzuki coupling are valuable precursors for a variety of heterocyclic structures. A primary application is the synthesis of 2-substituted benzimidazoles through condensation with aldehydes or carboxylic acids.[10] These benzimidazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.

Safety Precautions

-

Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Solvents: Many organic solvents used in Suzuki couplings (e.g., 1,4-dioxane, toluene) are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Bases: Inorganic bases can be corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

Inert Atmosphere: When working with pyrophoric reagents or performing reactions under pressure, take appropriate safety precautions.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

-

The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(39), 13664–13677.

- Biswas, B. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140.

- Mokhamatam, R., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Applied Organometallic Chemistry, 34(11), e5926.

- Sir-Vellian, D. F., et al. (2004). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 23(25), 6079–6091.

- Eastgate, M. D., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic acids. RSC Advances, 11(52), 32909-32913.

- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16498–16507.

- Yilmaz, H., et al. (2023). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands.

- Lang, X., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-bromo-N1-ethylbenzene-1,2-diamine

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-bromo-N1-ethylbenzene-1,2-diamine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] The accurate determination of its purity and stability is therefore critical for quality control and regulatory compliance. The described method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. This document provides a comprehensive protocol, including consumables, instrument parameters, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction

This compound (Figure 1) is a substituted aromatic diamine with the molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol .[4][5][6] Its chemical structure, featuring bromo and amine functional groups, makes it a versatile building block in organic synthesis.[1] Given its role as a pharmaceutical intermediate, a validated, stability-indicating analytical method is essential to ensure the quality and consistency of the final drug product.[7][8][9] Stability-indicating methods are crucial for identifying and quantifying degradation products that may form during manufacturing, storage, or handling, which could impact the safety and efficacy of the final product.[10][11]

This application note addresses the need for a reliable analytical method by detailing a reversed-phase HPLC (RP-HPLC) protocol. The method has been developed based on the physicochemical properties of aromatic amines and is designed to be specific, accurate, precise, and robust.[12]

Figure 1: Chemical Structure of this compound

Image of the chemical structure would be placed here. (Note: As a text-based AI, I cannot generate images. A diagram of the molecule would be inserted here in a formal document.)

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature.[4] However, based on its structure and data from commercial suppliers, some key properties can be inferred, which are crucial for method development.[4][5]

| Property | Value/Information | Source |

| CAS Number | 1162695-95-5 | [5] |

| Molecular Formula | C₈H₁₁BrN₂ | [4][5] |

| Molecular Weight | 215.09 g/mol | [4][5] |

| Physical Form | Powder | [4] |

| Storage | Store in a dry, sealed place, potentially at 4°C. | [4][5] |

The presence of amine groups suggests that the compound's solubility and chromatographic retention will be pH-dependent. Aromatic amines are also susceptible to oxidative and photolytic degradation.[13][14][15] These characteristics were taken into account during the development of the analytical method and the design of forced degradation studies.

Experimental

Materials and Reagents

-

Reference Standard: this compound (purity ≥ 98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

-

Buffers: Ammonium acetate, Formic acid (analytical grade)

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (all analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and optimization.

| Parameter | Recommended Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable and widely used system. |

| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape for amines by controlling ionization. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient Elution | See Table below | A gradient is necessary to elute potential impurities with different polarities and to ensure the elution of any strongly retained compounds.[16] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[17] |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance in the UV region. A photodiode array (PDA) detector can be used to assess peak purity. |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

Preparation of Solutions

-

Diluent: A mixture of water and acetonitrile (50:50, v/v) is a suitable diluent.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard solution.

Method Development and Validation Strategy

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[18] The method validation should be performed according to ICH Q2(R1) guidelines.[2][3][19]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[10][11][15] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.[9]

Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.

-

Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[20]

After exposure, neutralize the acidic and basic samples before dilution and analysis. The chromatograms of the stressed samples should be compared with that of an unstressed sample to evaluate the separation of the main peak from any degradation products.

Validation Parameters

The following parameters should be evaluated during method validation:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] This is demonstrated through forced degradation studies.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations is recommended.[2]

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

-

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[3]

Workflow and Diagrams

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram:

Caption: General workflow for the HPLC analysis of this compound.

Method Validation Logic

The logical flow for validating the analytical method is as follows:

Caption: Logical progression of the method validation process according to ICH guidelines.

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of this compound. The proposed reversed-phase HPLC method, coupled with a robust validation strategy, is designed to be a reliable tool for quality control and stability testing in the pharmaceutical and chemical industries. The detailed protocol and validation guidelines will enable researchers and scientists to implement this method effectively, ensuring the quality and consistency of this important chemical intermediate.

References

- BenchChem. (n.d.). Physical and chemical properties of 4-Bromo-N1-ethylbenzene-1,2-diamine.

- Synblock. (n.d.). CAS 1162695-95-5 | this compound.

- Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Applied Sciences, 11(19), 3349-3357.

- IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review.

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

ResearchGate. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

-

PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

PharmaTutor. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

-

National Institutes of Health. (2017). A simple and rapid chromatographic method to determine unauthorized basic colorants (rhodamine B, auramine O, and pararosaniline) in processed foods. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

American Chemical Society. (2022). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. Retrieved from [Link]

-

SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Chromatography Today. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]

-

SlideShare. (2016). Q2 r1 guidelines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-N1-isopropylbenzene-1,2-diamine. Retrieved from [Link]

Sources

- 1. 5-Bromo-N1-isopropylbenzene-1,2-diamine [myskinrecipes.com]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 1162695-95-5 | this compound - Synblock [synblock.com]

- 6. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 7. irjpms.com [irjpms.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmatutor.org [pharmatutor.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. A simple and rapid chromatographic method to determine unauthorized basic colorants (rhodamine B, auramine O, and pararosaniline) in processed foods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. Q2 r1 guidelines | PPTX [slideshare.net]

- 20. ICH Official web site : ICH [ich.org]

Troubleshooting & Optimization

Side reactions and byproducts of 5-bromo-N1-ethylbenzene-1,2-diamine synthesis

Welcome to the technical support center for the synthesis of 5-bromo-N1-ethylbenzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. Phenylenediamines are critical building blocks, but their synthesis can be accompanied by specific side reactions and purification difficulties. This document provides in-depth, experience-driven answers to common problems in a practical Q&A format.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically follows a two-step pathway starting from the commercially available 4-bromo-2-nitroaniline. This strategy involves:

-

Selective N-Ethylation: Introduction of an ethyl group onto the more nucleophilic amine at the 1-position.

-

Nitro Group Reduction: Conversion of the nitro group to a primary amine to yield the final diamine.

Each of these steps presents unique challenges that can lead to the formation of byproducts and impact the purity and yield of the final product.

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

Part A: Issues in N-Ethylation of 4-Bromo-2-nitroaniline